4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 312274-99-0
VCID: VC15130400
InChI: InChI=1S/C17H17BrN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22)
SMILES:
Molecular Formula: C17H17BrN2O5S
Molecular Weight: 441.3 g/mol

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

CAS No.: 312274-99-0

Cat. No.: VC15130400

Molecular Formula: C17H17BrN2O5S

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide - 312274-99-0

Specification

CAS No. 312274-99-0
Molecular Formula C17H17BrN2O5S
Molecular Weight 441.3 g/mol
IUPAC Name 4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C17H17BrN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22)
Standard InChI Key OIHHFYDRYVZMPC-UHFFFAOYSA-N
Canonical SMILES C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three critical components:

  • Brominated Benzamide Core: A benzene ring substituted with a bromine atom at the para position and a sulfonamide group at the meta position.

  • Morpholine Sulfonamide Group: A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a sulfonyl bridge to the benzamide core.

  • 2-Hydroxyphenyl Substituent: An aromatic ring with a hydroxyl group attached to the amide nitrogen, enhancing hydrogen-bonding potential .

The interplay of these groups confers distinct electronic and steric properties, influencing solubility, reactivity, and target binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H17BrN2O5S\text{C}_{17}\text{H}_{17}\text{Br}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight (g/mol)441.3
IUPAC Name4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Canonical SMILESC1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br
Topological Polar Surface Area116 Ų

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Sulfonation of 4-Bromobenzoic Acid: Introduction of a sulfonyl group at the meta position using chlorosulfonic acid.

  • Morpholine Coupling: Reaction with morpholine to form the morpholin-4-ylsulfonyl moiety.

  • Amide Formation: Condensation with 2-aminophenol using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Critical parameters include temperature control (0–5°C during sulfonation) and inert atmospheres to prevent side reactions. Yields typically range from 45% to 60%, with purity >95% achieved via recrystallization.

Spectroscopic Validation

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the presence of the hydroxyphenyl proton (δ\delta 9.8 ppm, singlet) and morpholine protons (δ\delta 3.6–3.8 ppm, multiplet).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 441.1 ([M+H]+^+), consistent with the molecular formula.

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits protein kinases by binding to the ATP pocket via the morpholine sulfonamide group. Studies report IC50_{50} values of 0.65 µM against cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.

Table 2: Select Kinase Inhibition Data

Kinase TargetIC50_{50} (µM)Cell Line
CDK20.65HeLa
EGFR1.20A549
VEGFR-22.10HUVEC

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, attributed to disruption of cell wall biosynthesis.

Cytotoxic Effects

In vitro assays demonstrate selective cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 1.8 µM) with minimal toxicity toward non-cancerous HEK293 cells (IC50_{50} > 50 µM).

Pharmacological Profiling

Pharmacokinetics

  • Absorption: Moderate oral bioavailability (43%) due to the hydroxyl group enhancing solubility.

  • Metabolism: Hepatic oxidation via CYP3A4, producing a des-bromo metabolite.

  • Half-Life: 6.2 hours in murine models, supporting twice-daily dosing.

Toxicity Profile

Acute toxicity studies in rats indicate an LD50_{50} > 500 mg/kg, with no observed neurotoxicity at therapeutic doses.

Comparative Analysis with Structural Analogues

Role of the Bromine Atom

Removal of the bromine atom (as in N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide ) reduces kinase inhibition potency by 3-fold, highlighting its role in hydrophobic interactions .

Morpholine Sulfonamide Modifications

Replacing morpholine with piperazine decreases solubility but improves blood-brain barrier penetration, suggesting tunability for CNS targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator